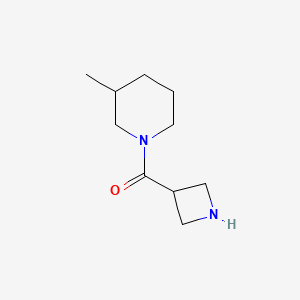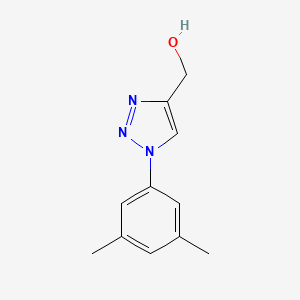
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol
Descripción general
Descripción
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol, or 3,5-Dimethylphenyl-triazole-4-methanol (DPMT), is an organic compound that can be used in a variety of laboratory experiments and scientific research studies. DPMT is a synthetic compound that has been developed for use in a variety of applications, including in lab experiments, biochemical and physiological studies, and drug research. DPMT has been found to have a number of beneficial properties, including being a good solvent for a variety of organic compounds, as well as being relatively non-toxic and non-irritating.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Synthesis Techniques and Coordination Chemistry : The hydrothermal treatment of certain precursors with Cu(OAc)2·4H2O in methanol results in molecular coordination compounds with distinct dielectric properties, showcasing the relevance of triazole derivatives in synthesizing coordination compounds with potential applications in material science (Jin Yang, 2006).
Molecular Interaction Analysis : Ethyl 2-triazolyl-2-oxoacetate derivatives exhibit π-hole tetrel bonding interactions, as analyzed through Hirshfeld surface analysis and DFT calculations. Such interactions could be pivotal in designing new materials or understanding molecular recognition processes (Muhammad Naeem Ahmed et al., 2020).
Organic Chemistry and Catalysis
Catalytic Applications : A tris(triazolyl)methanol-Cu(I) structure has been identified as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating the role of triazole derivatives in enhancing catalytic efficiency in organic reactions (Salih Ozcubukcu et al., 2009).
Corrosion Inhibition : Triazole derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media, highlighting their potential in material protection and extending the lifespan of metals (Qisheng Ma et al., 2017).
Computational Studies
Molecular Orbital and UV-Vis Spectra : Computational studies on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate have provided insights into its molecular orbitals and UV-Vis spectra, facilitating the understanding of electronic properties relevant to material science and photophysics (Tsang-Hsiu Wang et al., 2014).
Propiedades
IUPAC Name |
[1-(3,5-dimethylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-3-9(2)5-11(4-8)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXKDBZFXUQRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



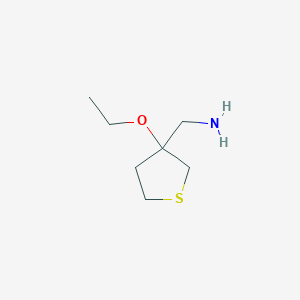

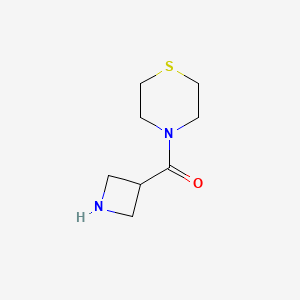
![1-[(5-Chloro-2-methoxyphenyl)carbamoyl]azetidine-3-carboxylic acid](/img/structure/B1467144.png)
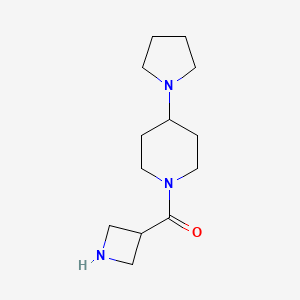
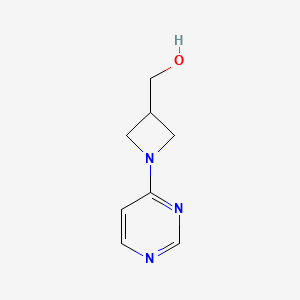
![[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467147.png)
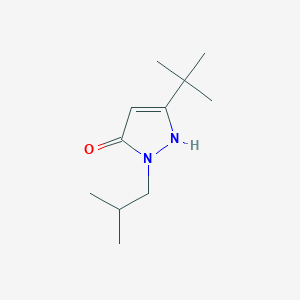
![[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467149.png)
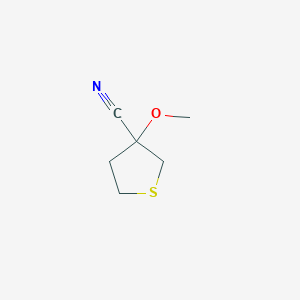
![1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467151.png)

